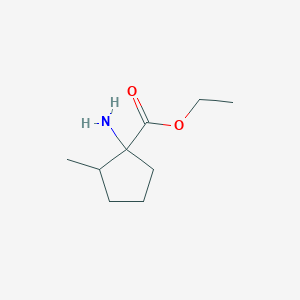

Ethyl 1-amino-2-methylcyclopentane-1-carboxylate

Description

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

ethyl 1-amino-2-methylcyclopentane-1-carboxylate |

InChI |

InChI=1S/C9H17NO2/c1-3-12-8(11)9(10)6-4-5-7(9)2/h7H,3-6,10H2,1-2H3 |

InChI Key |

XASGIHFYDQQEMW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCCC1C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-amino-2-methylcyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with methylamine, followed by esterification with ethanol. The reaction conditions often include the use of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would include precise control of temperature, pressure, and reactant concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-2-methylcyclopentane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Ethyl 1-amino-2-methylcyclopentane-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-amino-2-methylcyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and produce desired effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate

- Structure: Cyclopropane ring with vinyl and amino substituents.

- Key Differences : The smaller cyclopropane ring introduces higher ring strain, enhancing reactivity in [2+1] cycloadditions. The vinyl group offers conjugation for further functionalization, unlike the methyl group in the target compound .

Methyl 1-(methylamino)cyclopentanecarboxylate

- Structure: Cyclopentane with methylamino and methoxycarbonyl groups.

- Key Differences: The methylamino group alters steric and electronic profiles, affecting hydrogen-bonding capacity and solubility. NMR data (δ 2.56–2.31 ppm for cyclopentane protons) suggest distinct conformational preferences compared to ethyl esters .

Ethyl 2-amino-1-cyclopentene-1-carboxylate

- Structure: Unsaturated cyclopentene ring with amino and ester groups.

- Key Differences : The double bond in the cyclopentene ring reduces ring puckering flexibility and increases electrophilicity at the α-position, enabling Michael addition reactions absent in the saturated analogue .

Physicochemical Properties

Research Findings and Challenges

- Steric Effects : The 2-methyl group in the target compound hinders nucleophilic attack at the ester carbonyl, unlike unsubstituted analogues .

- Stereochemical Complexity : Diastereomer separation (e.g., (1S,2R) vs. (1R,2S)) remains challenging for cyclopentane derivatives, requiring chiral HPLC or enzymatic resolution .

- Toxicity: Methyl esters (e.g., methyl 3-aminocyclopentanecarboxylate) show higher dermal toxicity compared to ethyl esters, necessitating stringent safety protocols .

Biological Activity

Ethyl 1-amino-2-methylcyclopentane-1-carboxylate (EAMC) is a compound of interest due to its potential biological activities, which are under investigation in various scientific fields, including medicinal chemistry and biochemistry. This article explores the biological activity of EAMC, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

EAMC is characterized by the presence of an amino group and an ester functional group attached to a cyclopentane ring. Its molecular formula is CHN O. The unique arrangement of these functional groups contributes to its reactivity and biological interactions.

The biological activity of EAMC is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites in proteins, while the ester group may undergo hydrolysis to release biologically active metabolites. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

| Mechanism | Description |

|---|---|

| Enzyme Interaction | Forms hydrogen bonds with active sites, potentially inhibiting enzyme activity. |

| Hydrolysis | Ester group hydrolyzes to release active metabolites that may exert biological effects. |

| Biochemical Modulation | Alters signaling pathways through receptor binding or enzyme inhibition. |

Biological Activities

Research indicates that EAMC exhibits several biological activities:

- Antimicrobial Properties : EAMC and its derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Neuroactivity : Certain analogs of EAMC may influence neurochemical pathways, indicating possible roles in neurological disorders.

- Anti-inflammatory Effects : Initial studies suggest that EAMC could possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory diseases.

Comparative Studies

EAMC's biological activity can be contrasted with similar compounds to highlight its unique properties. For instance, ethyl 2-amino-1-methylcyclopentane-1-carboxylate has shown different pharmacological effects due to variations in the position of the amino group.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| This compound | Cyclopentane structure with amino group | Exhibits antimicrobial and neuroactive properties |

| Ethyl 2-amino-1-methylcyclopentane-1-carboxylate | Different amino group position | Varies in biological activity |

| Ethyl 3-amino-2-methylcyclobutane-1-carboxylate | Cyclobutane structure | Unique reactivity due to ring strain |

Case Studies

Recent studies have focused on the synthesis and evaluation of EAMC derivatives for their biological activities. For example, a study explored the synthesis of various analogs and assessed their antimicrobial efficacy against resistant bacterial strains. The results indicated that modifications to the cyclopentane ring could enhance activity levels significantly.

Key Findings from Recent Research

- Study on Antimicrobial Activity : A derivative of EAMC demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics against specific bacterial strains .

- Neuroactivity Assessment : In vitro tests showed that certain analogs could affect neurotransmitter release, suggesting implications for treating neurodegenerative conditions.

Future Perspectives

The ongoing research into EAMC's biological activity suggests promising avenues for drug development. Its unique structural features allow for targeted modifications that could enhance efficacy and reduce side effects.

Q & A

Q. How do structural analogs like Ethyl 2-aminocyclopentene-1-carboxylate differ in reactivity and bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.